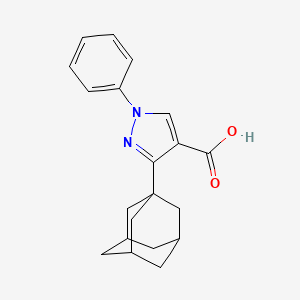

![molecular formula C20H25N5O4 B2708569 N-(3,4-二甲氧基苯甲基)-2-吗啉-5,7-二氢-6H-吡咯并[3,4-d]嘧啶-6-羧酰胺 CAS No. 1903605-47-9](/img/structure/B2708569.png)

N-(3,4-二甲氧基苯甲基)-2-吗啉-5,7-二氢-6H-吡咯并[3,4-d]嘧啶-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

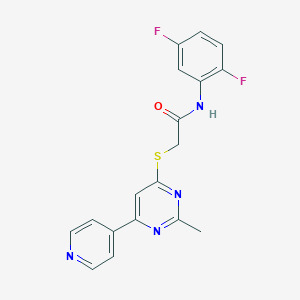

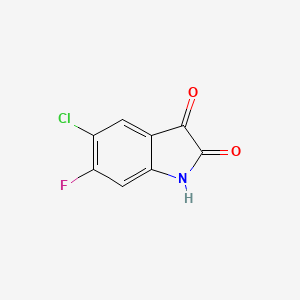

“N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is an organic compound that belongs to the class of pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学研究应用

合成与生物活性

新型杂环化合物的合成,包括具有嘧啶核心的化合物,由于其潜在的生物活性,一直是重要的研究领域。例如,已经合成具有相似结构的化合物并评估其抗炎、镇痛、抗肿瘤和抗菌活性。这些化合物被设计为抑制特定的生物靶标,例如与炎症和疼痛相关的环氧合酶酶(COX-1/COX-2),或对各种癌细胞系和微生物菌株表现出活性(Abu‐Hashem 等,2020)。

抗菌和抗肿瘤应用

研究还集中在嘧啶衍生物的抗菌和抗肿瘤潜力上。例如,已经合成了一些嘧啶连接的吗啉苯基衍生物,并显示出具有杀幼虫活性,表明它们在控制蚊子种群和减少蚊媒疾病传播方面具有潜在用途(Gorle 等,2016)。此外,具有苯并咪唑基和吗啉基团的嘧啶和三嗪衍生物已显示出抗肿瘤活性,突出了它们作为癌症治疗剂的潜力(Matsuno 等,2000)。

合成方法和化学表征

这些化合物的合成通常涉及多步化学反应,包括缩合、环化和亲核取代过程,以引入赋予特定生物活性的各种官能团。这些化合物的表征通常依赖于分析和光谱技术相结合,例如 NMR、MS 和 IR 光谱,以确认其结构(Lei 等,2017)。

潜在药理学应用

嘧啶衍生物的探索延伸到它们的药理学应用,包括开发用于治疗勃起功能障碍的药物,其中对磷酸二酯酶 5 (PDE5) 的选择性是一个关键标准。这种药物的一个例子是阿伐那非,一种嘧啶-5-甲酰胺衍生物,它对分离的兔海绵体表现出有效的松弛作用,并且同工酶选择性高,证明了嘧啶衍生物在治疗应用中的潜力(Sakamoto 等,2014)。

作用机制

Indole Derivatives

The compound has a structure similar to indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pyrimidine Derivatives

The compound also contains a pyrimidine ring . Pyrimidine derivatives are known to have diverse biological activities and have been applied on a large scale in the medical and pharmaceutical fields .

Pharmacokinetics

The degree of lipophilicity of a drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially apply to the compound , influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-27-17-4-3-14(9-18(17)28-2)10-22-20(26)25-12-15-11-21-19(23-16(15)13-25)24-5-7-29-8-6-24/h3-4,9,11H,5-8,10,12-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBKGAMRTQOKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)

![hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid](/img/structure/B2708493.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2708504.png)